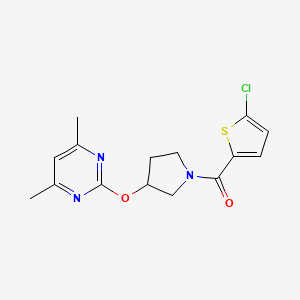

(5-Chlorothiophen-2-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c1-9-7-10(2)18-15(17-9)21-11-5-6-19(8-11)14(20)12-3-4-13(16)22-12/h3-4,7,11H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPOESDYYKMJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H23ClN4OS

- Molecular Weight : 378.92 g/mol

- Key Functional Groups :

- A chlorothiophene moiety

- A pyrimidine ring substituted with dimethyl groups

- A pyrrolidine ring attached via an ether linkage

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the chlorothiophene and pyrimidine rings suggests potential interactions with enzymes and receptors that are crucial in disease mechanisms.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific kinases involved in cellular processes. For instance, studies have shown that pyrimidine derivatives can effectively inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are important targets for antimalarial drug development .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. For example, related compounds have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The modulation of kinase activity could lead to altered cell cycle progression and increased sensitivity to chemotherapeutic agents .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound. Below are some notable findings:

| Study | Findings | IC50 Values |

|---|---|---|

| Study on Plasmodial Kinases | Inhibition of PfGSK3 and PfPK6 | IC50 = 236 nM for PfPK6 |

| Antimicrobial Activity Assessment | Effective against E. coli and S. aureus | MIC = 6.25 µg/ml |

| Anticancer Activity Evaluation | Induced apoptosis in breast cancer cells | IC50 = 150 nM |

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Neuropharmacological Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Research

A study investigated the effects of thiophene derivatives on cancer cell lines, revealing that modifications to the structure significantly impacted cytotoxicity. The compound was tested against breast cancer cells and showed promising results in reducing cell viability .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological study, the compound was evaluated for its ability to cross the blood-brain barrier and interact with dopamine receptors. Results indicated potential as a treatment for conditions like Parkinson's disease, highlighting its relevance in developing new CNS therapies .

Case Study 3: Antimicrobial Efficacy

Research focusing on antimicrobial properties assessed various thiophene derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting that it could be developed into a novel antimicrobial agent .

Comparative Data Table

| Property/Study Aspect | Findings/Notes |

|---|---|

| Chemical Structure | Contains chlorothiophene and pyrrolidine rings |

| Anticancer Activity | Induces apoptosis; inhibits tumor growth |

| Neuropharmacological Effects | Potential modulation of neurotransmitter systems |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Case Study Highlights | Promising results in cancer and CNS disorders |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Several methanone-linked heterocyclic compounds have been reported, with variations in substituents impacting physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons

*Estimated via computational tools (exact data unavailable).

Key Observations:

- Lipophilicity: The target compound’s 5-Cl and pyrimidine groups confer higher lipophilicity compared to the polar amino/cyano groups in compound 7a . This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : The pyrimidine ring in the target compound offers hydrogen-bond acceptor sites (N-atoms), contrasting with the pyridine in , which has a stronger electron-withdrawing CF3 group. This difference could influence binding modes in enzyme pockets.

- Synthetic Accessibility: Compound 7a was synthesized via a one-pot reaction using malononitrile and sulfur, suggesting the target compound’s pyrimidine-pyrrolidine moiety might require more complex coupling strategies (e.g., Mitsunobu or SNAr reactions) .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer: The synthesis of this compound likely involves multi-step coupling reactions. A general approach includes:

- Step 1: Functionalization of the pyrrolidine ring with the 4,6-dimethylpyrimidin-2-yloxy group via nucleophilic substitution under basic conditions (e.g., NaH in anhydrous THF).

- Step 2: Coupling the modified pyrrolidine to the 5-chlorothiophene-2-carbonyl moiety using a carbodiimide coupling agent (e.g., EDC/HCl or DCC) in dichloromethane at 0–25°C .

- Optimization: Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Adjust stoichiometry and solvent polarity to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Answer:

- Spectroscopy:

- NMR: Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions. The thiophene protons typically appear as doublets near δ 7.0–7.5 ppm, while pyrrolidine protons resonate as multiplet signals between δ 3.5–4.5 ppm .

- HRMS: Employ electrospray ionization (ESI-HRMS) to verify molecular ion peaks and isotopic patterns.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving 3D conformation. Refinement using SHELXL (via Olex2 or similar software) ensures accurate bond-length/angle measurements. Note: SHELX programs are robust for small-molecule refinement, particularly with high-resolution data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict its reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA software to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are suitable for optimizing geometry .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Prepare the ligand structure using SC-XRD data from SHELXL-refined coordinates to ensure accurate protonation states and tautomerism .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

- Experimental Replication: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, if IC values differ, verify purity (>95% by HPLC) and solubility (use DMSO stock solutions with <0.1% v/v).

- Data Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Matrix Effects: Account for organic degradation in long-term experiments by stabilizing samples at 4°C and using fresh buffers .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Answer:

- Scaffold Modification: Synthesize analogs with variations in the pyrimidine (e.g., substituent size/position) or thiophene (e.g., halogen replacement) moieties. Use microwave-assisted synthesis for rapid screening .

- Biological Testing: Prioritize high-throughput screening (HTS) against target proteins (e.g., kinases) to identify key pharmacophores. Correlate activity trends with steric/electronic parameters (e.g., Hammett constants) .

- Crystallographic SAR: Co-crystallize active derivatives with target proteins to visualize binding modes. Refinement via SHELXL ensures precise ligand-protein interaction mapping .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets. Minimize crystal decay by flash-freezing in liquid N.

- Refinement Protocols: Apply SHELXL with twin refinement if data shows pseudo-merohedral twinning. Validate models using R and check for overfitting with the "omit map" function .

- Deposition: Share CIF files in public databases (e.g., CCDC) with detailed experimental metadata (e.g., temperature, radiation source) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.